Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 771431-06-2
VCID: VC3862412
InChI: InChI=1S/C13H17NO3/c1-16-11-4-3-10-8-13(14,12(15)17-2)6-5-9(10)7-11/h3-4,7H,5-6,8,14H2,1-2H3
SMILES: COC1=CC2=C(CC(CC2)(C(=O)OC)N)C=C1
Molecular Formula: C13H17NO3
Molecular Weight: 235.28 g/mol

Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate

CAS No.: 771431-06-2

Cat. No.: VC3862412

Molecular Formula: C13H17NO3

Molecular Weight: 235.28 g/mol

* For research use only. Not for human or veterinary use.

Methyl 2-amino-6-methoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylate - 771431-06-2

Specification

CAS No. 771431-06-2
Molecular Formula C13H17NO3
Molecular Weight 235.28 g/mol
IUPAC Name methyl 2-amino-6-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylate
Standard InChI InChI=1S/C13H17NO3/c1-16-11-4-3-10-8-13(14,12(15)17-2)6-5-9(10)7-11/h3-4,7H,5-6,8,14H2,1-2H3
Standard InChI Key SYPVNCVANKJJSI-UHFFFAOYSA-N
SMILES COC1=CC2=C(CC(CC2)(C(=O)OC)N)C=C1
Canonical SMILES COC1=CC2=C(CC(CC2)(C(=O)OC)N)C=C1

Introduction

Chemical Structure and Physicochemical Properties

The compound’s structure consists of a partially saturated naphthalene core (tetrahydronaphthalene) with functional groups that confer unique reactivity. The amino group at position 2 enhances nucleophilicity, while the methoxy group at position 6 contributes to electronic effects and solubility . The methyl ester at position 2 stabilizes the molecule and facilitates further derivatization.

Molecular Characteristics

  • IUPAC Name: Methyl 2-amino-6-methoxy-3,4-dihydro-1H-naphthalene-2-carboxylate.

  • SMILES: COC1=CC2=C(CC(CC2)(C(=O)OC)N)C=C1 .

  • InChI Key: SYPVNCVANKJJSI-UHFFFAOYSA-N.

Physicochemical Data

Predicted properties include a boiling point of 352.2±42.0C352.2 \pm 42.0^\circ \text{C}, density of 1.154±0.06g/cm31.154 \pm 0.06 \, \text{g/cm}^3, and pKa of 6.66±0.206.66 \pm 0.20 . These values suggest moderate polarity and stability under standard laboratory conditions.

Synthesis and Industrial Production

Synthetic Routes

The compound is typically synthesized via multi-step organic reactions. A common approach involves cyclization of substituted benzene precursors, followed by nitration, reduction, and esterification . For example, starting with 6-methoxy-1-tetralone, hydrazine derivatives are formed and subsequently reacted with aryl isothiocyanates to yield thiosemicarbazides, which are further processed into target molecules .

Industrial Optimization

Large-scale production employs catalysts and controlled conditions (temperature, pressure) to maximize yield and purity. Palladium on carbon is often used in hydrogenation steps, while acetic acid serves as a solvent in key reductions . Industrial batches prioritize cost efficiency, with typical purities exceeding 95% .

Applications in Pharmaceutical Research

Neurological Drug Development

As a structural analog of indole derivatives, this compound interacts with neurotransmitter receptors such as GABAA_A and AMPA, making it a candidate for antiepileptic and anxiolytic therapies . Molecular docking studies reveal binding affinities comparable to established neuroactive drugs.

Anticancer Activity

Cytotoxicity assays demonstrate inhibitory effects on Jurkat (T-cell leukemia) and MCF-7 (breast adenocarcinoma) cell lines, with IC50_{50} values suggesting mechanism-based apoptosis induction . The methoxy group enhances bioavailability, critical for in vivo efficacy .

Enzyme Modulation

In biochemical studies, the compound alters metabolic pathways by inhibiting cytochrome P450 enzymes, impacting drug metabolism and toxicity profiles .

Biological Activity and Mechanism of Action

Receptor Interactions

The amino and ester groups facilitate binding to opioid receptors (μ and δ subtypes), though selectivity varies with structural modifications . Hydroxyl-substituted analogs show higher μ-opioid receptor affinity (Ki=190nMK_i = 190 \, \text{nM}) , suggesting potential analgesic applications.

Cell Cycle Effects

In cancer models, the compound induces G1/S phase arrest by downregulating cyclin-dependent kinases, a mechanism validated through flow cytometry and Western blotting .

Comparative Analysis with Related Compounds

Structural Analogues

  • 2-Amino-6-methoxybenzothiazole: Shares functional groups but lacks the tetrahydronaphthalene core, reducing receptor selectivity.

  • Indole derivatives: Exhibit broader biological activities but lower metabolic stability due to aromatic oxidation .

Pharmacokinetic Advantages

The methyl ester group improves blood-brain barrier penetration compared to carboxylic acid analogs, enhancing central nervous system targeting .

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